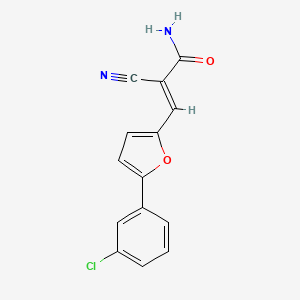![molecular formula C16H16N2O5S B2747572 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1396802-26-8](/img/structure/B2747572.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole-5-carbonyl group, a 2-oxotetrahydrothiophen-3-yl group, and an azetidine-3-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxole and carbonyl groups could influence its polarity, solubility, and stability .Scientific Research Applications
Photolysis Studies
The study of azomethine nitrene photolysis shows the potential for understanding reaction mechanisms that might be relevant to the synthesis and applications of related azetidine compounds. The process involves the migration of phenyl groups and the formation of intermediates like phenylcarbodiimide and benzyl methyl ether, indicating the versatility of these reactions in synthetic organic chemistry (Boyer & Frints, 1970).
Azomethine Derivatives Synthesis
Research on the synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide underlines the significance of these compounds in developing new pharmacological agents. These derivatives exhibit cytostatic, antitubercular, and anti-inflammatory activities, showcasing the therapeutic potential of structurally complex azetidine-based compounds (Chiriapkin et al., 2021).
Antibacterial Agents Development
The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, including azetidine-based derivatives, demonstrate their potential as novel classes of antibacterial agents. This research highlights the importance of azetidine compounds in addressing bacterial resistance by developing new antimicrobial agents with specific target mechanisms (Palkar et al., 2017).
Antimicrobial and Anthelmintic Activities
The synthesis of 3-chlorobenzothiophene-2-carbonylchloride derivatives and their evaluation for antimicrobial and anthelmintic activities indicate the versatility of azetidine-based compounds in contributing to the development of new treatments for infections and parasitic diseases. These findings underscore the potential of azetidine and its derivatives in the synthesis of compounds with significant biological activities (Naganagowda & Padmashali, 2010).
Antiviral Research
The exploration of benzamide-based 5-aminopyrazoles and their fused heterocycles for antiavian influenza virus activity provides a glimpse into the antiviral applications of azetidine derivatives. This research demonstrates the potential of these compounds in developing novel antiviral agents, particularly against the H5N1 subtype, showcasing the relevance of azetidine-based structures in medicinal chemistry and antiviral drug design (Hebishy et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-14(17-11-3-4-24-16(11)21)10-6-18(7-10)15(20)9-1-2-12-13(5-9)23-8-22-12/h1-2,5,10-11H,3-4,6-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDQWBHBZZRVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2747489.png)



![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2747499.png)
![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)


![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)
![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)
